3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Brand Name:
Vulcanchem
CAS No.:
15981-92-7
VCID:
VC0014821
InChI:
InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3
SMILES:
CC1=CN2C3CC(C(O3)CO)OC2=NC1=O
Molecular Formula:
C₁₀H₁₂N₂O₄
Molecular Weight:
224.21 g/mol
3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
CAS No.: 15981-92-7
Reference Standards
VCID: VC0014821
Molecular Formula: C₁₀H₁₂N₂O₄
Molecular Weight: 224.21 g/mol
CAS No. | 15981-92-7 |
---|---|
Product Name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one |
Molecular Formula | C₁₀H₁₂N₂O₄ |
Molecular Weight | 224.21 g/mol |
IUPAC Name | 10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
Standard InChI | InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3 |
Standard InChIKey | JCSNHEYOIASGKU-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CN2[C@H]3C[C@H]([C@H](O3)CO)OC2=NC1=O |
SMILES | CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |
Canonical SMILES | CC1=CN2C3CC(C(O3)CO)OC2=NC1=O |
Solubility | 33.6 [ug/mL] |
Synonyms | (2R,3R,5R)-2,3-Dihydro-3-(hydroxymethyl)-8-methyl-2,5-methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one; 2,3’-Anhydro-1-(2’-deoxy-β-D-threo-pentofuranosyl)thymine; 2,3’-O-Cyclothymidine; NSC 144601; O2,3’-Cyclothymidine |
PubChem Compound | 422519 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume